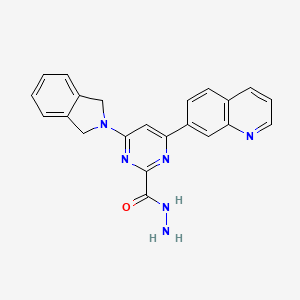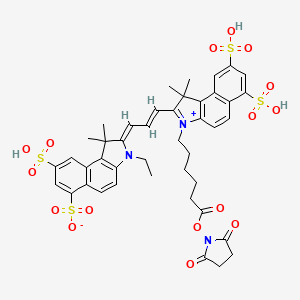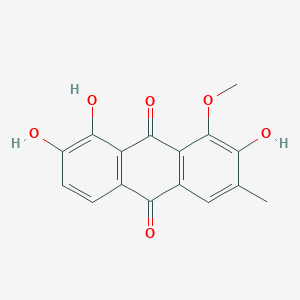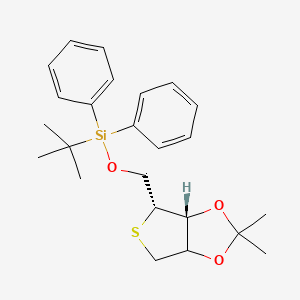
methyl (4Z,7Z,10Z,13Z,16Z,19Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22-13C22)docosa-4,7,10,13,16,19-hexaenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4Z,7Z,10Z,13Z,16Z,19Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22-13C22)docosa-4,7,10,13,16,19-hexaenoate, also known as methyl docosahexaenoate, is a fatty acid methyl ester. It is derived from docosahexaenoic acid (DHA), which is an omega-3 fatty acid commonly found in fish oils and algae. This compound is of significant interest due to its potential health benefits and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl docosahexaenoate can be synthesized through the esterification of docosahexaenoic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is carried out by heating the mixture of docosahexaenoic acid and methanol in the presence of the catalyst until the esterification is complete .
Industrial Production Methods
In industrial settings, methyl docosahexaenoate is often produced through the transesterification of fish oils or algal oils rich in DHA. The process involves reacting the oil with methanol in the presence of a base catalyst, such as sodium methoxide or potassium hydroxide. The reaction is typically conducted at elevated temperatures and pressures to achieve high yields of the ester .
Chemical Reactions Analysis
Types of Reactions
Methyl docosahexaenoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroperoxides and other oxidation products.
Reduction: It can be reduced to form saturated fatty acid methyl esters.
Substitution: It can undergo substitution reactions with nucleophiles, such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen, often in the presence of a catalyst like iron or copper.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like ammonia or ethanol can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acid methyl esters.
Substitution: Amides and esters.
Scientific Research Applications
Methyl docosahexaenoate has a wide range of applications in scientific research:
Chemistry: It is used as a standard in gas chromatography for the analysis of fatty acid methyl esters.
Biology: It is studied for its role in cell membrane structure and function.
Medicine: It is investigated for its potential therapeutic effects in conditions such as cardiovascular diseases, neurodegenerative disorders, and inflammation.
Industry: It is used in the formulation of dietary supplements and functional foods.
Mechanism of Action
Methyl docosahexaenoate exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and function. It is also involved in the modulation of signaling pathways related to inflammation and oxidative stress. The compound can interact with various molecular targets, including enzymes, receptors, and ion channels, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl eicosapentaenoate: Another omega-3 fatty acid methyl ester derived from eicosapentaenoic acid (EPA).
Methyl linoleate: A methyl ester of linoleic acid, an omega-6 fatty acid.
Methyl oleate: A methyl ester of oleic acid, a monounsaturated fatty acid.
Uniqueness
Methyl docosahexaenoate is unique due to its high degree of unsaturation, with six double bonds in its structure. This high unsaturation level contributes to its distinct biological activities and health benefits, particularly in the context of brain and cardiovascular health .
Properties
Molecular Formula |
C23H34O2 |
|---|---|
Molecular Weight |
364.35 g/mol |
IUPAC Name |
methyl (4Z,7Z,10Z,13Z,16Z,19Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22-13C22)docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C23H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17,19-20H,3,6,9,12,15,18,21-22H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-,20-19-/i1+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1 |
InChI Key |
VCDLWFYODNTQOT-MGUYQJNZSA-N |
Isomeric SMILES |
CO[13C](=O)[13CH2][13CH2]/[13CH]=[13CH]\[13CH2]/[13CH]=[13CH]\[13CH2]/[13CH]=[13CH]\[13CH2]/[13CH]=[13CH]\[13CH2]/[13CH]=[13CH]\[13CH2]/[13CH]=[13CH]\[13CH2][13CH3] |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R)-6-amino-4-[3-(hydroxymethyl)-5-(5-hydroxypent-1-ynyl)phenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12393324.png)
![5,7-dihydroxy-2-[1-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexa-2,5-dien-1-yl]chromen-4-one](/img/structure/B12393329.png)
![(2R,4S,5R)-5-(hydroxymethyl)-2-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12393333.png)
![[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12393334.png)


![(2R)-2-[(1S)-1,2-dihydroxy(213C)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12393368.png)
![5-(2-hydroxyethyl)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393386.png)

![Mono[2-(carboxymethyl)hexyl] Phthalate-d4](/img/structure/B12393397.png)



